molecular formula C15H22N6O2S B12266431 N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12266431
M. Wt: 350.4 g/mol
InChI Key: QUOYRAJPQCRSBB-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the imidazole ring, the piperidine ring, and the pyrimidine ring. The process may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the pyrimidine and imidazole rings.

    Substitution: Substituted derivatives at the imidazole and pyrimidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyrimidine rings can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H22N6O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H22N6O2S/c1-12-7-16-15(17-8-12)20(3)13-5-4-6-21(9-13)24(22,23)14-10-19(2)11-18-14/h7-8,10-11,13H,4-6,9H2,1-3H3

InChI Key

QUOYRAJPQCRSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C

Origin of Product

United States

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